molecular formula C10H9F2N3 B6344502 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240578-07-7

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B6344502
CAS RN: 1240578-07-7
M. Wt: 209.20 g/mol
InChI Key: RLCBUSNKBOQWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine (DFMP) is a synthetic compound that has been used in a number of scientific research studies. It is a member of the pyrazolamine family, a group of compounds that are related to the pyrazole ring structure. The compound has been used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a drug for treating certain medical conditions. In

Scientific Research Applications

Synthesis and Characterization

  • Xu Li-feng (2011) discusses the synthesis and characterization of pyrazolo [1,5-a] pyrimidine derivatives, highlighting their biological activities in medicine. This includes the synthesis of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a related compound (Xu Li-feng, 2011).
  • A. Titi et al. (2020) synthesized and characterized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives, revealing their potential antitumor, antifungal, and antibacterial properties (A. Titi et al., 2020).

Chemical Properties and Reactivity

  • P. Gunasekaran et al. (2014) obtained novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines via domino reactions involving 1H-pyrazol-5-amines, demonstrating the versatility of these compounds in synthesizing complex molecules (P. Gunasekaran et al., 2014).
  • Aseyeh Ghaedi et al. (2015) explored the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives from pyrazole-5-amine derivatives, underscoring the utility of these compounds in creating new heterocyclic structures (Aseyeh Ghaedi et al., 2015).

Application in Sensing and Detection

  • M. Mac et al. (2010) developed a novel fluorescent dye based on 1H-pyrazolo[3,4-b]quinoline, capable of detecting small inorganic cations, showcasing the application of pyrazole derivatives in sensing technology (M. Mac et al., 2010).

Miscellaneous Applications

  • F. Manna et al. (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives for their ability to inhibit amine oxidases, indicating potential applications in biochemistry and pharmacology (F. Manna et al., 2002).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCBUSNKBOQWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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